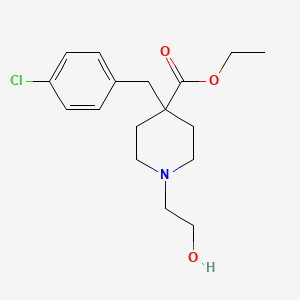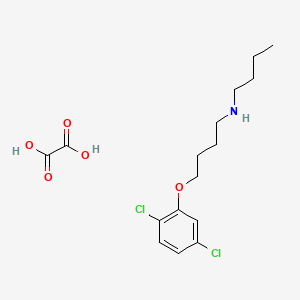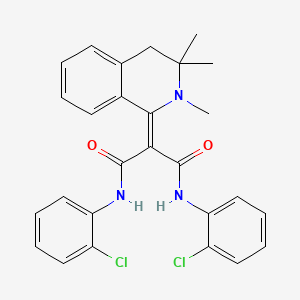![molecular formula C16H25ClFNO2 B5070901 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride](/img/structure/B5070901.png)
1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research for its ability to selectively block β2-adrenergic receptors, which are involved in various physiological processes such as bronchodilation, lipolysis, and glycogenolysis.
Mécanisme D'action
1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 selectively blocks β2-adrenergic receptors by binding to them and preventing the activation of downstream signaling pathways. This results in a decrease in the physiological processes that are regulated by these receptors, such as bronchodilation, lipolysis, and glycogenolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 depend on the specific physiological process that is regulated by the β2-adrenergic receptors. For example, blocking β2-adrenergic receptors in the lungs can result in decreased bronchodilation, while blocking β2-adrenergic receptors in adipose tissue can result in decreased lipolysis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist, which allows researchers to investigate the specific physiological processes that are regulated by these receptors. However, it is important to note that 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 in scientific research. One potential direction is the investigation of the role of β2-adrenergic receptors in the regulation of glucose metabolism. Another potential direction is the investigation of the role of β2-adrenergic receptors in the regulation of immune function. Additionally, the development of new β2-adrenergic receptor antagonists with improved selectivity and potency is an ongoing area of research.
Méthodes De Synthèse
The synthesis of 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 involves several steps, including the reaction of cyclohexylmethylamine with 4-fluorophenol to form the intermediate 1-(cyclohexylmethyl)-4-fluorophenol. This intermediate is then reacted with 3-(2-chloroethyl)phenol to form the final product, 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride.
Applications De Recherche Scientifique
1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 is widely used in scientific research to selectively block β2-adrenergic receptors. This allows researchers to investigate the physiological processes that are regulated by these receptors, such as bronchodilation, lipolysis, and glycogenolysis. It is also used to investigate the role of β2-adrenergic receptors in various diseases, such as asthma and obesity.
Propriétés
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO2.ClH/c1-18(14-5-3-2-4-6-14)11-15(19)12-20-16-9-7-13(17)8-10-16;/h7-10,14-15,19H,2-6,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVWGFZPUBIAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=C(C=C1)F)O)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6944932 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]amino}methyl)phenol](/img/structure/B5070819.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenylacetamide](/img/structure/B5070827.png)
![3-[2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5070834.png)
![methyl 4-chloro-3-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5070842.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070850.png)


![1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5070877.png)

![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5070891.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5070904.png)
![1-(2-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5070909.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide](/img/structure/B5070914.png)
![4-oxo-4-[2-(phenylacetyl)hydrazino]butanoic acid](/img/structure/B5070919.png)